
RPA 202248
Overview
Description
Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of multiple functional groups, including a nitrile, a cyclopropylcarbonyl, a methylsulfonyl, a beta-oxo, and a trifluoromethyl group
Mechanism of Action
Target of Action
Diketonitrile, also known as Isoxaflutole-diketonitrile or RPA-202248, primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolism of tyrosine, a type of amino acid, in plants .
Mode of Action
Diketonitrile inhibits the activity of HPPD, leading to a characteristic bleaching of susceptible species . The diketonitrile derivative of Isoxaflutole is formed from the opening of the isoxazole ring . This compound is formed rapidly in plants following root and shoot uptake .
Biochemical Pathways
The inhibition of HPPD by Diketonitrile disrupts the normal biochemical pathways in plants. Specifically, it prevents the biosynthesis of homogentisate, the precursor of plastoquinone and α-tocopherol . This disruption leads to an accumulation of phytoene in treated leaves, resulting in a lack of chloroplast development .
Pharmacokinetics
Isoxaflutole, the parent compound of Diketonitrile, has a very short half-life in soil and rapidly degrades to Diketonitrile . The soil half-life of Isoxaflutole ranges from 12 hours to 3 days under laboratory conditions . The Diketonitrile, which has a laboratory soil half-life of 20-30 days, is more mobile and is taken up by the roots .
Result of Action
The primary result of Diketonitrile’s action is the bleaching of susceptible plant species . This is due to the disruption of pigment biosynthesis, leading to a lack of chloroplast development . In addition, in both plants and soil, the Diketonitrile is converted to the herbicidally inactive benzoic acid .
Action Environment
The action of Diketonitrile is influenced by several environmental factors such as soil type, pH, and moisture . These properties restrict the mobility of Isoxaflutole, which is retained at the soil surface where it can be taken up by surface-germinating weed seeds . The Diketonitrile, being more mobile, is taken up by the roots . The greater lipophilicity of Isoxaflutole leads to greater uptake by seed, shoot, and root tissues .
Biochemical Analysis
Biochemical Properties
Diketonitrile plays a role in biochemical reactions, particularly in the context of herbicide activity. It is formed rapidly in plants following root and shoot uptake of isoxaflutole . The diketonitrile derivative of isoxaflutole inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), preventing the biosynthesis of homogentisate, the precursor of plastoquinone and α-tocopherol .
Cellular Effects
It is known that the compound can influence cell function through its impact on biochemical pathways, particularly those involving the enzyme HPPD .
Molecular Mechanism
Diketonitrile exerts its effects at the molecular level primarily through its interaction with the enzyme HPPD. It inhibits this enzyme, leading to a disruption in the biosynthesis of homogentisate . This inhibition can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diketonitrile can change over time. For instance, the degradation of isoxaflutole to Diketonitrile is faster in soil maintained at certain moisture and temperature conditions . The half-life of Diketonitrile is much longer than that of isoxaflutole, indicating that Diketonitrile remains for an extended time in soil .
Metabolic Pathways
Diketonitrile is involved in the metabolic pathway of isoxaflutole degradation. Isoxaflutole is rapidly converted to Diketonitrile in the presence of water . This conversion involves the opening of the isoxazole ring of isoxaflutole .
Transport and Distribution
It is known that isoxaflutole, from which Diketonitrile is derived, is both xylem and phloem mobile, leading to high systemicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- typically involves multiple steps, each requiring specific reagents and conditions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl groups to introduce the trifluoromethyl moiety into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale carbonylation reactions, which are atom-efficient and can convert a variety of substrates into valuable carbonylated products . These reactions are typically catalyzed by transition metals and require precise control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-: Shares the cyclopropylcarbonyl group but lacks other functional groups.
Benzenepropanenitrile, 2-(methylsulfonyl)-: Contains the methylsulfonyl group but not the trifluoromethyl or cyclopropylcarbonyl groups.
Benzenepropanenitrile, beta-oxo-4-(trifluoromethyl)-: Includes the trifluoromethyl and beta-oxo groups but not the others.
Uniqueness
The uniqueness of Benzenepropanenitrile, alpha-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluoromethyl)- lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(cyclopropanecarbonyl)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(22,23)12-6-9(15(16,17)18)4-5-10(12)14(21)11(7-19)13(20)8-2-3-8/h4-6,8,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKDUXKVPEXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C#N)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894951 | |
| Record name | RPA 202248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143701-75-1 | |
| Record name | RPA-202248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143701751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPA 202248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RPA-202248 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6DQV21SLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


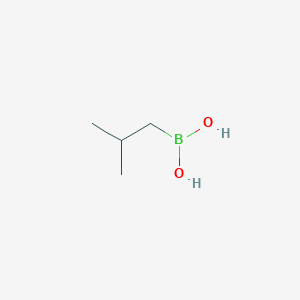

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
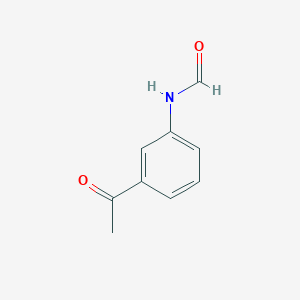

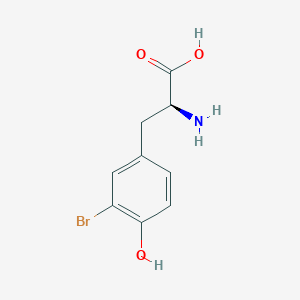


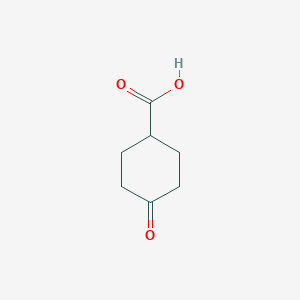



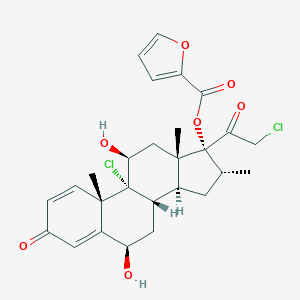
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)
